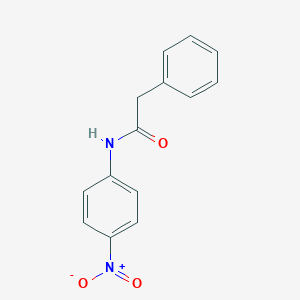

N-(4-nitrophenyl)-2-phenylacetamide

概要

説明

N-(4-nitrophenyl)-2-phenylacetamide is an organic compound characterized by the presence of a nitrophenyl group and a phenylacetamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-phenylacetamide typically involves the condensation of 4-nitroaniline with phenylacetic acid. This reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) . The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved safety, better control over reaction conditions, and higher yields. The use of micro-packed bed reactors with stabilized catalysts, such as Pd nanoparticles on silica, can enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions

N-(4-nitrophenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: N-(4-aminophenyl)-2-phenylacetamide.

Substitution: Various substituted phenylacetamides depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

1. Synthetic Intermediate

N-(4-nitrophenyl)-2-phenylacetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it valuable in the development of pharmaceuticals and agrochemicals. The synthesis typically involves the reaction of 4-nitroaniline with phenylacetyl chloride under basic conditions, yielding the desired acetamide product.

Table 1: Synthetic Route Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 4-Nitroaniline + Phenylacetyl chloride + Base | This compound |

| 2 | Acetylation reaction conditions | Final product |

Biological Applications

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

3. Anticancer Activity

Studies have shown that this compound can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes apoptosis induction and cell cycle arrest.

Table 2: Biological Activity Summary

| Property | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Cell wall synthesis disruption |

| Anticancer | MCF-7 | 20 | Apoptosis induction |

| Anticancer | A549 | 18 | Cell cycle arrest |

Medicinal Chemistry

4. Drug Development

The unique structural features of this compound make it a candidate for drug development. Its potential to modulate enzyme activity positions it as a lead compound in designing new therapeutics targeting specific diseases.

Case Study: Inhibition of Dihydrofolate Reductase (DHFR)

A notable study investigated the inhibition of DHFR by this compound, which is critical in nucleotide synthesis. The compound demonstrated competitive inhibition, suggesting its potential as an antifolate agent.

Industrial Applications

5. Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals due to its reactivity and ability to undergo various chemical transformations. This includes applications in polymer chemistry and materials science.

作用機序

The mechanism by which N-(4-nitrophenyl)-2-phenylacetamide exerts its effects depends on its chemical structure. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound can inhibit enzymes or interfere with cellular processes by binding to specific molecular targets, such as proteins or nucleic acids .

類似化合物との比較

Similar Compounds

N-(4-nitrophenyl)acetamide: Similar structure but lacks the phenylacetamide moiety.

N-(4-nitrophenyl)nicotinamide: Contains a nicotinamide group instead of a phenylacetamide group.

4-nitrophenyl acetate: Contains an acetate group instead of a phenylacetamide group.

Uniqueness

N-(4-nitrophenyl)-2-phenylacetamide is unique due to the presence of both a nitrophenyl group and a phenylacetamide moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

生物活性

N-(4-nitrophenyl)-2-phenylacetamide is an organic compound that has garnered attention for its notable biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to a phenylacetamide structure. Its molecular formula is CHNO, with a molecular weight of approximately 244.26 g/mol. The presence of the para nitro group (-NO₂) at the 4-position relative to the acetamide functional group is crucial for its biological interactions, enhancing its reactivity and affinity for biological targets .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. It acts as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, thus mitigating inflammation .

Table 1: Summary of Biological Activities

Antiproliferative Activity

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. Notably, its combination with other chemotherapeutic agents has demonstrated synergistic effects, enhancing overall efficacy against pancreatic cancer cells .

Antimycobacterial Activity

Recent investigations have highlighted the potential of this compound as an antimycobacterial agent. It has shown effectiveness against Mycobacterium tuberculosis strains, including those resistant to standard treatments. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 4-nitroaniline with phenylacetyl chloride or phenylacetic acid derivatives under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Reaction with acyl chloride | 4-Nitroaniline + phenylacetyl chloride | 85 |

| Direct acylation | Using phenylacetic acid in acidic medium | 75 |

Structure-Activity Relationship (SAR)

The unique electronic properties imparted by the para nitro group enhance both reactivity and biological interactions compared to structurally similar compounds. SAR studies indicate that modifications to the nitro group or substituents on the phenyl ring can lead to variations in biological activity, highlighting the importance of specific structural features for therapeutic efficacy .

Table 3: SAR Insights

| Compound Variant | Modification | Biological Activity |

|---|---|---|

| N-(3-nitrophenyl)-2-phenylacetamide | Nitro group at meta position | Altered reactivity |

| N-(4-acetylphenyl)-2-phenylacetamide | Acetyl instead of nitro | Generally less reactive |

| N-(4-chlorophenyl)-2-phenylacetamide | Chlorine substituent | Different electronic properties |

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound effectively reduced cell viability in pancreatic cancer lines when combined with gemcitabine, suggesting a potential role in combination therapy .

- Antimycobacterial Evaluation : In vitro assays showed that this compound exhibited significant activity against both drug-sensitive and resistant strains of M. tuberculosis, indicating its potential as a new therapeutic agent in tuberculosis treatment .

特性

IUPAC Name |

N-(4-nitrophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-14(10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDFOXZALFOSJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157025 | |

| Record name | N-Phenylacetyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-77-7 | |

| Record name | N-Phenylacetyl-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylacetyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。